3-(1-ethylpropoxy)aniline chemical structure and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 3-(1-ethylpropoxy)aniline , a specialized intermediate used in medicinal chemistry for structure-activity relationship (SAR) prof...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 3-(1-ethylpropoxy)aniline , a specialized intermediate used in medicinal chemistry for structure-activity relationship (SAR) profiling and lipophilic pharmacophore installation.[1][2]
[1][2]
Chemical Identity & Structural Analysis[2][3]
3-(1-ethylpropoxy)aniline is an aromatic ether amine characterized by a bulky, lipophilic 1-ethylpropoxy (or pentan-3-yloxy) group attached to the meta position of an aniline ring.[1][2] This specific branching provides unique steric occlusion and hydrophobic interaction potential compared to linear propoxy or butoxy analogs.
The molecule consists of a benzene ring substituted at the 1-position with an amino group (-NH₂) and at the 3-position with a pentan-3-yloxy ether linkage.[1][2] The "1-ethylpropoxy" group creates a "swallowtail" steric profile, often exploited in drug design to fill hydrophobic pockets (similar to the side chain in Oseltamivir).[1]
[1][2]
Physicochemical Properties[1][2][4][5][6]
The bulky ether group significantly alters the physical properties compared to the parent m-anisidine (3-methoxyaniline), increasing lipophilicity (LogP) and boiling point.[1][2]
Property
Value (Experimental/Predicted)
Context
Molecular Weight
179.26 g/mol
Exact Mass: 179.1310
Physical State
Viscous Oil / Low-melting Solid
Likely liquid at RT due to ether flexibility.[1][2]
Boiling Point
275–280 °C (Predicted @ 760 mmHg)
Higher than m-anisidine (251°C) due to mass.[1][2]
To ensure high regioselectivity and avoid N-alkylation byproducts, the synthesis should proceed via the Nitro-Reduction Route rather than direct alkylation of 3-aminophenol.[1][2]
Reaction Pathway (High Integrity)[2]
Step 1 (O-Alkylation): Williamson ether synthesis using 3-nitrophenol and 3-bromopentane.[1][2]
Step 2 (Reduction): Catalytic hydrogenation or metal-mediated reduction of the nitro group to the amine.[1]
Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature.
Monitor for cessation of H₂ uptake.
Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[3][4] Distill under reduced pressure if high purity is required.
Applications in Drug Development[9]
Pharmacophore Exploration
The 1-ethylpropoxy group is a critical pharmacophore for filling hydrophobic pockets in enzymes and receptors.[1][2]
Neuraminidase Inhibitors: This specific ether chain is structurally identical to the side chain of Oseltamivir (Tamiflu) . While Oseltamivir is a cyclohexene derivative, 3-(1-ethylpropoxy)aniline serves as an aromatic surrogate for creating "Tamiflu analogs" or exploring the binding space of the S1 hydrophobic pocket in viral neuraminidase.[1][2]
Kinase Inhibition: Meta-substituted anilines are frequent "hinge-binding" motifs in kinase inhibitors.[1][2] The bulky ether group can force the molecule into specific conformations, improving selectivity against off-target kinases.[1]
Analytical Standard
Used as a reference standard in the impurity profiling of drugs synthesized via alkylation of aminophenols, ensuring that regioisomers (N-alkylated vs O-alkylated) are correctly identified during QC.[1][2]
Specific Risk: Like all anilines, this compound can cause Methemoglobinemia (oxidation of hemoglobin).
Handling:
Wear nitrile gloves and safety glasses.
Work in a fume hood to avoid inhalation of vapors.
Storage: Store under nitrogen (air-sensitive oxidation leads to darkening/browning).[1][2]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-(1-ethylpropoxy)aniline (Analog Search).[1][2] Retrieved from [Link][2]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Synthesis of Phenolic Ethers and Reduction of Nitro Compounds. (Standard Protocol Reference).
Kim, C. U., et al. (1997). Structure-Activity Relationship Studies of Novel Carbocyclic Influenza Neuraminidase Inhibitors.[1] Journal of Medicinal Chemistry. (Context for 1-ethylpropoxy pharmacophore).
An In-Depth Technical Guide to the Solubility of 3-[(Pentan-3-yl)oxy]aniline in Organic Solvents
This guide serves as a foundational resource for researchers, scientists, and drug development professionals working with 3-[(pentan-3-yl)oxy]aniline. In the absence of extensive published solubility data for this specif...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a foundational resource for researchers, scientists, and drug development professionals working with 3-[(pentan-3-yl)oxy]aniline. In the absence of extensive published solubility data for this specific molecule, this document provides a comprehensive framework based on first principles of chemical structure and analogy to similar molecules. It outlines a predictive analysis of its solubility in common organic solvents and presents a detailed, standardized experimental protocol for its empirical determination.
Introduction: The Need for a Solubility Profile
3-[(Pentan-3-yl)oxy]aniline is an aromatic amine with potential applications in pharmaceutical synthesis and materials science.[1][2] Like many substituted anilines, its utility in these fields is fundamentally linked to its behavior in solution.[3] Understanding the solubility of this compound is critical for a variety of applications, including:
Reaction Chemistry: Selecting appropriate solvents to ensure homogeneity and optimal reaction kinetics.
Purification: Designing effective crystallization, extraction, and chromatographic procedures.
Formulation: Developing stable and bioavailable formulations in drug development contexts.
This guide addresses the current information gap by providing a robust theoretical and practical framework for establishing the solubility profile of 3-[(pentan-3-yl)oxy]aniline.
Foundational Principles: A Molecular Structure Analysis
The solubility of a compound is governed by the interplay of its functional groups and the physical properties of the solvent, a principle often summarized as "like dissolves like."[4] An analysis of the 3-[(pentan-3-yl)oxy]aniline structure allows for a reasoned prediction of its solubility.
The molecule can be deconstructed into three key regions, each contributing to its overall physicochemical properties:
The Aniline Moiety (-C₆H₄NH₂): The primary amine group attached to the benzene ring is polar. The nitrogen's lone pair of electrons and the N-H bonds can act as both hydrogen bond acceptors and donors, respectively. This feature suggests favorable interactions with polar and protic solvents.[3][5][6]
The Ether Linkage (-O-): The oxygen atom in the ether linkage is a hydrogen bond acceptor, contributing to the molecule's ability to interact with protic solvents.
The Pentan-3-yl Group (-CH(CH₂CH₃)₂): This bulky, non-polar alkyl group is hydrophobic. It will primarily engage in weaker van der Waals interactions.[7] Its significant size and branching will contribute to the molecule's lipophilicity and may introduce steric considerations that influence interactions with solvent molecules.
The balance between the polar, hydrogen-bonding aniline and ether components and the non-polar, hydrophobic pentan-3-yl group dictates the compound's solubility across a spectrum of organic solvents.
Caption: Molecular features of 3-[(Pentan-3-yl)oxy]aniline influencing solubility.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, a qualitative solubility profile can be predicted. The presence of both polar/hydrogen-bonding and non-polar/lipophilic regions suggests broad solubility in many common organic solvents, with the degree of solubility varying with solvent properties. Aniline itself is soluble in a wide range of organic solvents, including alcohols, ethers, and benzene.[7][8]
Table 1: Predicted Solubility of 3-[(Pentan-3-yl)oxy]aniline
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
These solvents can engage in hydrogen bonding with both the amine and ether groups of the solute. The alkyl portion of the alcohols will interact favorably with the pentan-3-yl group.[3]
Polar Aprotic
Acetone, DMSO, DMF
High to Moderate
These solvents can accept hydrogen bonds from the aniline -NH₂ group and have strong dipole moments that can interact with the polar regions of the solute. Solubility may be slightly lower than in protic solvents due to the lack of solvent H-bond donation.[9]
Non-Polar
Hexane, Toluene
Moderate to Low
The large pentan-3-yl group will drive solubility in non-polar solvents through van der Waals forces. However, the polar aniline and ether functionalities will disfavor interaction, likely limiting high solubility. Toluene may be a better solvent than hexane due to potential pi-stacking interactions with the benzene ring.
Chlorinated
Dichloromethane (DCM)
High
DCM is a versatile solvent with a moderate dipole moment capable of solvating a wide range of organic compounds. It should effectively solvate both the polar and non-polar regions of the molecule.
A Standardized Protocol for Experimental Solubility Determination
Theoretical predictions must be validated by empirical data. The following protocol provides a reliable, self-validating method for determining the solubility of 3-[(pentan-3-yl)oxy]aniline. This method is based on the isothermal shake-flask method, a gold standard for solubility measurement.
Materials and Equipment
3-[(Pentan-3-yl)oxy]aniline (purity ≥98%)
Selected organic solvents (analytical grade or higher)
Analytical balance (± 0.1 mg)
Vials with screw caps (e.g., 4 mL or 8 mL)
Thermostatically controlled shaker or incubator set to 25 °C (or desired temperature)
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Experimental Workflow
Caption: Experimental workflow for determining solubility via the shake-flask method.
Detailed Step-by-Step Methodology
Preparation of the Test System:
To a series of vials, add an excess amount of 3-[(pentan-3-yl)oxy]aniline. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point is ~50-100 mg of solid.
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).
Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
Sample Collection and Preparation:
After equilibration, stop the agitation and allow the vials to stand in the incubator for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles.
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This removes any remaining microscopic solid particles. The filter material must be chemically inert to the solvent.
Quantification:
Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.
Analyze the diluted samples using a validated and calibrated analytical method (e.g., HPLC with a UV detector).
A calibration curve must be prepared using standard solutions of 3-[(pentan-3-yl)oxy]aniline of known concentrations.
Calculation:
Determine the concentration of the diluted sample from the calibration curve.
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
Express the final solubility in standard units, such as g/L, mg/mL, or mol/L.
Application of Solubility Data in Research and Development
The empirically determined solubility data is not an end in itself but a critical parameter that informs subsequent scientific and development decisions.
Caption: Relationship between solubility data and its practical applications.
In Organic Synthesis: High solubility in a reaction solvent ensures that reactants are in the same phase, which is often essential for efficient reaction. For 3-[(pentan-3-yl)oxy]aniline, solvents like DCM or ethanol would likely be excellent candidates for reactions involving this compound.
For Purification: A successful recrystallization requires a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. The solubility data at different temperatures can identify an ideal solvent system. For chromatographic purification, solubility dictates the choice of the mobile phase and the maximum loading concentration on a column.
In Drug Development: For formulation scientists, the solubility in various pharmaceutically acceptable excipients is a primary determinant of a drug's potential delivery mechanism and its ultimate bioavailability.
By following the predictive framework and the experimental protocol outlined in this guide, researchers can confidently establish the solubility profile of 3-[(pentan-3-yl)oxy]aniline, enabling its effective use in their specific applications.
References
Solubility of Things. (n.d.). Aniline.
ChemicalBook. (2022, November 18). The Solubility of Aniline.
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE. Retrieved from [Link]
Google Patents. (n.d.). EP1575898B1 - Process for the preparation of substituted halogenated aniline.
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Quora. (2021, December 26). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Retrieved from [Link]
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
An In-Depth Technical Guide to the Safe Handling of 3-[(Pentan-3-yl)oxy]aniline
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Compound Profile and Anticipated Hazard Landscape 3-[(Pentan-3-yl)oxy]aniline is a substituted aromatic amine. Its structure...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Compound Profile and Anticipated Hazard Landscape
3-[(Pentan-3-yl)oxy]aniline is a substituted aromatic amine. Its structure comprises an aniline core, which is a known hazardous moiety, and a pentyl ether group. This combination dictates a dual hazard profile that must be respected.
The Aniline Core: Aromatic amines as a class are recognized for significant health hazards, including carcinogenicity, mutagenicity, and toxicity upon exposure.[1][2][3] They are often readily absorbed through the skin due to their lipophilic nature.[1]
The Ether Linkage: Aliphatic ethers are prone to the formation of explosive peroxides upon exposure to air and light.[4] While the bulky pentyl group may influence the rate of peroxide formation compared to simpler ethers like diethyl ether, this risk cannot be disregarded.[5]
Predicted Physicochemical Properties
While experimental data is scarce, we can infer key properties based on its structure and related compounds. These parameters are critical as they directly influence the risk of exposure and the appropriate engineering controls required.
Property
Predicted Value / Characteristic
Implication for Safe Handling
Molecular Formula
C₁₁H₁₇NO
-
Molecular Weight
179.26 g/mol
Similar to other common laboratory reagents.
Appearance
Likely a liquid at room temperature
Increased risk of splashes and vapor generation compared to a solid.
Odor
Characteristic amine odor
Odor is not a reliable indicator of exposure, as olfactory fatigue can occur.
Water Solubility
Predicted to be low
Spills will not be easily diluted with water; may require absorbents.
Lipophilicity (logP)
Predicted to be moderate-to-high
High potential for rapid absorption through skin and gloves.[1]
Vapor Pressure
Likely low, but non-negligible
Inhalation risk is present, especially if heated or agitated.
Anticipated GHS Classification
Based on the known hazards of aniline and its derivatives, the following GHS classification should be assumed for all laboratory work.[6][7]
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 3
H301: Toxic if swallowed
Acute Toxicity, Dermal
Category 3
H311: Toxic in contact with skin
Acute Toxicity, Inhalation
Category 3
H331: Toxic if inhaled
Serious Eye Damage/Irritation
Category 1
H318: Causes serious eye damage
Skin Sensitization
Category 1
H317: May cause an allergic skin reaction
Germ Cell Mutagenicity
Category 2
H341: Suspected of causing genetic defects
Carcinogenicity
Category 2
H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)
Category 1
H372: Causes damage to organs (e.g., blood) through prolonged or repeated exposure
Aquatic Hazard (Acute)
Category 1
H400: Very toxic to aquatic life
Toxicological Profile and Mechanistic Causality
The primary toxicological concern with 3-[(Pentan-3-yl)oxy]aniline stems from the aniline moiety. The toxicity of aromatic amines is intrinsically linked to their metabolic activation.[8]
Mechanism of Action: In the body, particularly the liver, the amino group undergoes N-oxidation by cytochrome P450 enzymes to form a hydroxylamine metabolite.[8] This species can be further converted into a reactive nitrenium ion. These electrophilic intermediates can form covalent adducts with DNA and proteins, leading to genetic mutations and initiating carcinogenesis.[3][8] This mechanism is the basis for the suspected mutagenicity and carcinogenicity of this class of compounds.[2] Chronic exposure can also lead to effects on the blood (methemoglobinemia), liver, and kidneys.[9]
The Core Directive: A Risk-Based Handling Workflow
A self-validating system of protocols is not merely a list of steps but a logical workflow that anticipates and mitigates risk at every stage. The following workflow should be adopted for all procedures involving this compound.
Diagram: Risk Assessment & Handling Workflow
Caption: A three-phase workflow for handling 3-[(Pentan-3-yl)oxy]aniline.
Experimental Protocol: Weighing and Dispensing
This protocol exemplifies the core directive for a common laboratory task.
Pre-Requisite: Ensure the chemical fume hood has been certified within the last year. The sash should be positioned as low as possible while allowing for comfortable manipulation.
Surface Preparation: Line the work surface within the fume hood with absorbent, plastic-backed paper. This contains minor spills and simplifies decontamination.
PPE: Don a flame-resistant lab coat, safety goggles (not glasses), and chemically resistant gloves (double-gloving with nitrile is a recommended minimum).[5][10]
Handling:
Transport the chemical container in a secondary, shatter-proof carrier.[10]
Before opening, visually inspect the container for any crystal formation around the cap, which could indicate dangerous peroxide formation. If crystals are present, DO NOT OPEN and contact your institution's safety office immediately.[4]
Perform all weighing and dispensing operations deep within the fume hood to ensure capture of any vapors.
Use dedicated spatulas or pipettes. Avoid creating dust or aerosols.
Post-Handling:
Tightly close the primary container.
Wipe the exterior of the container with a damp cloth before returning it to its designated storage location.
Dispose of the absorbent paper and any contaminated consumables (e.g., pipette tips, weighing boats) into a designated, sealed hazardous waste container.
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Remove gloves using the proper technique (peeling them off without touching the outer surface) and wash hands thoroughly with soap and water.[5][11]
Exposure Controls and Emergency Protocols
Engineering Controls & Personal Protective Equipment (PPE)
Control Type
Specification & Rationale
Primary Engineering Control
Certified Chemical Fume Hood: This is mandatory for all operations.[5] It protects the user from inhaling toxic vapors and provides a contained space in case of a spill.
Eye/Face Protection
Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over goggles if there is a significant splash risk.[5]
Skin Protection
Flame-Resistant Lab Coat: Protects against splashes and provides a removable barrier in case of significant contamination.[5] Chemically Resistant Gloves: Due to the high potential for skin absorption, glove selection is critical. Nitrile gloves offer moderate protection for incidental contact. For extended use or immersion, heavier-duty gloves like neoprene or butyl rubber should be considered. Always check the manufacturer's glove compatibility charts. Double-gloving is highly recommended.
Hygiene
Hand Washing: Immediately wash hands after handling the material, even if gloves were worn.[11][12] An eyewash station and safety shower must be accessible and unobstructed.[13]
First Aid and Emergency Procedures
Rapid response is critical to mitigate the effects of exposure.[6][14]
Exposure Route
Immediate Action Protocol
Inhalation
Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[5][14]
Skin Contact
Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][14]
Eye Contact
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][14]
Spill
Evacuate the immediate area. If the spill is large, alert others and contact the institutional safety office. For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.
Storage and Disposal
Storage:
Store in a cool, dry, dark, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[4][10]
The container must be tightly sealed to prevent exposure to air and moisture.[4]
As an ether, it should be dated upon receipt and upon opening. It should be tested for peroxides periodically (e.g., every 6 months) and before any distillation or concentration step.[5]
Store in a designated cabinet for flammable and toxic materials.[13]
Disposal:
All waste containing this compound must be treated as hazardous waste.
Collect waste in a dedicated, properly labeled, and sealed container.
Do not mix with other waste streams unless compatibility is confirmed.
Follow all local, state, and federal regulations for hazardous waste disposal.
This technical guide details the synthesis, reactivity, and pharmaceutical utility of 3-alkoxyaniline derivatives. Executive Summary 3-Alkoxyanilines (m-alkoxyanilines) are critical aromatic intermediates defined by the...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis, reactivity, and pharmaceutical utility of 3-alkoxyaniline derivatives.
Executive Summary
3-Alkoxyanilines (m-alkoxyanilines) are critical aromatic intermediates defined by the presence of an amino group (
) and an alkoxy group () in a meta relationship on a benzene ring.[1][2][3] This structural motif is electronically unique: both substituents are electron-donating by resonance () but inductively withdrawing () to varying degrees.[1][2][3] This "mismatched" electronic push-pull makes them versatile scaffolds in the synthesis of azo dyes , agrochemicals , and high-value pharmaceuticals (e.g., Brexpiprazole).[1][4]
This guide provides a rigorous analysis of their synthesis, chemical behavior, and application in drug development.[1][4]
Chemical Structure & Electronic Properties[1][2]
The 3-alkoxyaniline core exhibits distinct reactivity due to the cooperative directing effects of its substituents.[2][3]
Meta-Relationship: The 3-position placement means their directing effects reinforce each other at the C4 and C6 positions, while the C2 position is sterically crowded but electronically activated.[1][2][3]
C2: Secondary site for EAS; often requires blocking C4 to access.[2]
N1: Nucleophilic center for acylation, alkylation, or diazotization.[1][4]
Synthetic Pathways[1][4][5][6][7]
High-purity synthesis is essential for pharmaceutical applications.[2][3] Two primary industrial routes exist: Reduction of Nitroarenes and O-Alkylation of Aminophenols .[2][3]
Method A: Catalytic Hydrogenation of 3-Alkoxynitrobenzenes
This is the preferred industrial route due to atom economy and scalability.[2][3]
Solvent: Acetone or DMF (aprotic polar solvents favor O-alkylation over N-alkylation).[1][2][3]
Control: Strict stoichiometry (1.05 eq. base) is required to prevent N-alkylation side products.[1][2][3]
Visualization: Synthetic Logic Flow
Caption: Comparison of reductive (top) and alkylation (bottom) pathways for 3-alkoxyaniline synthesis.
Pharmaceutical Applications
The 3-alkoxyaniline moiety acts as a bioisostere for other aromatic systems, improving solubility and metabolic stability.[1][2]
Case Study: Brexpiprazole (Rexulti)
Brexpiprazole is an FDA-approved atypical antipsychotic.[1][2][3]
Role of Scaffold: The 3-methoxyaniline fragment is acylated to form the N-cinnamoyl-3-methoxyaniline intermediate.[2][3]
Function: The methoxy group at the meta-position provides a specific steric and electronic profile that optimizes binding affinity to Dopamine D2 and Serotonin 5-HT1A receptors.[2][3]
Case Study: Oteseconazole (Vivjoa)
An antifungal agent utilizing a fluorinated alkoxy chain.[1][2][5]
Role of Scaffold: Contains a trifluoroethoxy group on the phenyl ring.[5]
Significance: The fluorinated alkoxy group increases lipophilicity and metabolic resistance compared to a standard methoxy group.
Data Summary: Key Pharmaceutical Intermediates
Drug Name
Therapeutic Area
Scaffold Role
Starting Material
Brexpiprazole
Antipsychotic
Linker unit (Amide formation)
3-Methoxyaniline
Oteseconazole
Antifungal
Core pharmacophore
4-(2,2,2-trifluoroethoxy)aniline*
Gefitinib
Oncology (EGFR)
Quinazoline substitution
3-Chloro-4-fluoroaniline (Analog)
*Note: Oteseconazole uses a para-substituted analog, but the chemistry of introducing the fluoro-alkoxy chain via O-alkylation is identical to Method B described above.[1][3][4]
Reactivity & Functionalization[1][3][4]
Understanding the regioselectivity of the 3-alkoxyaniline ring is crucial for designing downstream derivatives.[2]
Electrophilic Aromatic Substitution (EAS)
The amino and alkoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.[1]
Position 4 (Para to NH2, Ortho to OR): Highly reactive.[1][4] Major product for halogenation.[2]
Position 6 (Ortho to NH2, Para to OR): Reactive.[1][4]
Position 2 (Ortho to both): Sterically hindered; formed in minor amounts.[1]
Visualization: Regioselectivity Map
Caption: Regioselectivity of electrophilic attack on the 3-alkoxyaniline ring.
Safety & Handling (E-E-A-T)
Warning: 3-Alkoxyanilines are toxic and potential mutagens.[2][3] Strict adherence to safety protocols is mandatory.
Acute Toxicity: LD50 (Oral, Rat) is typically ~500 mg/kg.[1][4]
Specific Hazard:Methemoglobinemia .[2] Like many anilines, absorption through skin or inhalation can oxidize hemoglobin, reducing blood oxygen-carrying capacity.[1][4]
First Aid: Remove from exposure immediately.[2] Administer oxygen.[2] Methylene blue is the specific antidote.[2]
Handling Protocol:
PPE: Butyl rubber gloves (nitrile may degrade), chemical splash goggles, and a NIOSH-approved respirator if dust/vapor is present.[1]
Engineering Controls: All weighing and transfer must occur inside a certified fume hood.
Waste: Segregate as hazardous organic waste. Do not mix with oxidizers (risk of exothermic reaction).[1][2]
References
Brexpiprazole Synthesis: U.S. National Library of Medicine.[2] (2015).[1][2][7] Brexpiprazole: Drug Information. PubChem.[2] Available at: [Link][1][4]
Synthesis of 3-Aminophenol (Precursor): Preparation of 3-aminophenol.[1][2][3] PrepChem. Available at: [Link]
Safety Data: National Center for Biotechnology Information.[2] (2024).[1][2] PubChem Compound Summary for CID 10824, 3-Methoxyaniline. Available at: [Link][1][4]
Pharmaceutical Trends: "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine."[2][3] Molecules, 2022.[1][8][][10] Available at: [Link][1][4]
Reactivity of Anilines: "Electrophilic Aromatic Substitution: The Six Key Reactions." Master Organic Chemistry. Available at: [Link]
Application Note: Optimized Strategies for the Synthesis of 3-(1-ethylpropoxy)aniline
Abstract & Strategic Overview The synthesis of 3-(1-ethylpropoxy)aniline presents a classic chemoselectivity challenge in aromatic substitution.[1] The target molecule features a lipophilic 1-ethylpropoxy (3-pentyloxy) e...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of 3-(1-ethylpropoxy)aniline presents a classic chemoselectivity challenge in aromatic substitution.[1] The target molecule features a lipophilic 1-ethylpropoxy (3-pentyloxy) ether chain at the meta position relative to a primary amine.[1] This specific ether chain—a branched secondary alkyl group—introduces significant steric hindrance and a propensity for elimination (E2) side reactions during alkylation.
For researchers and drug development professionals, selecting the correct synthetic pathway is critical to avoiding the formation of N-alkylated impurities, which are difficult to separate from the target O-alkylated aniline.
This guide outlines two protocols:
Protocol A (The "Nitro-Reduction" Route): The industry gold standard for high purity.[1] It eliminates N-alkylation risk by establishing the ether linkage before the amine is generated.[1]
Protocol B (Chemoselective O-Alkylation): A direct approach using 3-aminophenol, reserved for scenarios where the nitro-precursor is unavailable, utilizing specific phase-transfer conditions to favor O-selectivity.[1]
Critical Process Parameters (CPPs) & Mechanistic Logic
Before executing the protocols, understand the mechanistic drivers:
The "Secondary Halide" Challenge
The alkylating agent, 3-bromopentane , is a secondary alkyl halide.
Competing Reaction: E2 Elimination. The basic conditions required to deprotonate the phenol can also deprotonate the
-hydrogens of the alkyl halide, generating 2-pentene.
Mitigation: Use a mild, non-bulky base (K₂CO₃) and a polar aprotic solvent (DMF) to enhance nucleophilicity of the phenoxide while minimizing basicity. Avoid strong, bulky bases like
Hard/Soft Acid-Base (HSAB) Theory: The phenoxide oxygen is a "harder" nucleophile than the aniline nitrogen.[1] However, under neutral or weakly basic conditions, the amine is often more nucleophilic (
of anilinium ~4.6 vs. phenol ~10).
Strategic Decision: To guarantee exclusive O-alkylation, Protocol A uses 3-nitrophenol.[1] The nitro group is non-nucleophilic, allowing for harsh alkylation conditions without side reactions.
Visualizing the Synthetic Strategy
Figure 1: Strategic workflow comparing the robust Nitro-Reduction route (Blue) against the risky Direct Alkylation route (Red).[1]
Protocol A: The Nitro-Reduction Route (Recommended)[1]
This protocol is validated for high reliability and scalability. It proceeds in two distinct steps.
Step 1: O-Alkylation of 3-Nitrophenol
Objective: Install the sterically hindered 1-ethylpropyl group.[1]
Setup: Dissolve the nitro compound in Ethanol/Water.
Activation: Add Iron powder and NH₄Cl.
Reaction: Heat to Reflux (approx. 80°C) with vigorous stirring.
Mechanism:[3][4][5] Fe acts as the electron donor; NH₄Cl acts as a mild electrolyte/proton source.
Timeline: Reaction is typically complete in 2–4 hours.[1] Monitor by TLC (Aniline is more polar than the nitro compound and will stain red/orange with Ninhydrin or p-Anisaldehyde).[1]
Workup:
Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with Ethanol.
Concentrate the filtrate to remove ethanol.
Basify the remaining aqueous residue with saturated NaHCO₃ (pH ~9).
Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]
Research on selective O-alkylation vs N-alkylation: "Selective alkylation of aminophenols."[5][7][11] University of Michigan / ResearchGate. 5
Oseltamivir Intermediates (Structural Analogues)
While Oseltamivir is a cyclohexene, the installation of the 1-ethylpropoxy side chain utilizes identical ether synthesis principles. See: European Journal of Medicinal Chemistry, 2016, Vol 121, 100-109.[6] (Discusses 1-ethylpropoxy group installation).
Base Effects in Alkylation
SynOpen 2019, 3, 124–137.[12] "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." (Validates K₂CO₃/Cs₂CO₃ selectivity profiles).
Application Notes and Protocols for Amide Coupling Reactions Using 3-[(Pentan-3-yl)oxy]aniline
Introduction: The Enduring Importance of the Amide Bond in Drug Discovery The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Importance of the Amide Bond in Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of blockbuster pharmaceuticals.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug development.[1][2]
This guide provides a detailed examination of amide coupling reactions with a specific focus on the use of 3-[(pentan-3-yl)oxy]aniline as the amine component. This particular aniline presents unique structural features—a bulky secondary alkyl ether at the meta position—that can influence its reactivity and require careful consideration in protocol development. We will delve into the mechanistic underpinnings of amide bond formation, provide field-proven protocols, and discuss critical parameters to ensure successful, high-yield synthesis for researchers and drug development professionals.
Understanding the Reactant: 3-[(Pentan-3-yl)oxy]aniline
The structure of 3-[(pentan-3-yl)oxy]aniline suggests two key characteristics that will impact its role in an amide coupling reaction:
Electronic Effects: The oxygen atom of the ether group is electron-donating through resonance to the aromatic ring, which should increase the nucleophilicity of the amine. However, its inductive effect is electron-withdrawing. The meta-positioning means the resonance effect on the amine is less direct than if it were at the ortho or para position.
Steric Hindrance: The pentan-3-yl group is branched and sterically demanding. This bulk near the reactive amine center can hinder the approach of the activated carboxylic acid, potentially slowing down the reaction rate and requiring more forcing conditions or specialized coupling reagents.
Given these properties, a robust and carefully optimized protocol is necessary to achieve efficient amide bond formation.
The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules. Therefore, modern amide synthesis relies on the activation of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile.[2]
Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[3][] The general mechanism proceeds as follows:
Activation: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.[3][5]
Nucleophilic Attack: The amine (in this case, 3-[(pentan-3-yl)oxy]aniline) attacks the carbonyl carbon of the O-acylisourea.
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a urea byproduct.
To improve reaction efficiency and suppress side reactions, such as racemization of chiral carboxylic acids and the formation of stable N-acylurea byproducts, additives are often employed. 1-Hydroxybenzotriazole (HOBt) is a classic additive that intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines.[6]
Figure 1. General mechanism of carbodiimide-mediated amide coupling.
Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling
This protocol is a reliable starting point for the coupling of a generic carboxylic acid with 3-[(pentan-3-yl)oxy]aniline. The use of EDC is advantageous as its urea byproduct is water-soluble, facilitating purification.[6]
Materials and Reagents:
Reagent
M.W. ( g/mol )
Stoichiometry (eq.)
Purpose
Carboxylic Acid
Varies
1.0
Substrate
3-[(Pentan-3-yl)oxy]aniline
193.28
1.1
Substrate, slight excess ensures consumption of limiting reagent
EDC·HCl
191.70
1.2
Coupling Reagent
HOBt
135.13
1.2
Additive to suppress side reactions
N,N-Diisopropylethylamine (DIPEA)
129.24
2.5
Non-nucleophilic base
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Anhydrous Solvent
Step-by-Step Methodology:
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.).
Dissolution: Dissolve the acid in anhydrous DCM or DMF (approx. 0.1-0.5 M concentration).
Reagent Addition: Add 3-[(pentan-3-yl)oxy]aniline (1.1 eq.), HOBt (1.2 eq.), and EDC·HCl (1.2 eq.) to the solution.
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq.) dropwise. The base is crucial for neutralizing the HCl salt of EDC and the carboxylic acid proton.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
Workup:
Dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1 M HCl (to remove excess base and aniline), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Figure 2. Workflow for a standard amide coupling reaction.
Protocol 2: HATU Coupling for Challenging Substrates
For sterically hindered or less reactive anilines, more potent coupling reagents may be required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based reagent that often provides superior results in difficult cases.[1]
Materials and Reagents:
Reagent
M.W. ( g/mol )
Stoichiometry (eq.)
Purpose
Carboxylic Acid
Varies
1.0
Substrate
3-[(Pentan-3-yl)oxy]aniline
193.28
1.1
Substrate
HATU
380.23
1.2
High-activity Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)
129.24
3.0
Non-nucleophilic base
Dimethylformamide (DMF)
-
-
Anhydrous Polar Aprotic Solvent
Step-by-Step Methodology:
Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 eq.) and HATU (1.2 eq.).
Dissolution: Dissolve the solids in anhydrous DMF.
Pre-activation: Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 15-30 minutes. This step pre-activates the carboxylic acid by forming the highly reactive OAt-ester.
Amine Addition: Add a solution of 3-[(pentan-3-yl)oxy]aniline (1.1 eq.) in a small amount of DMF to the reaction mixture.
Reaction: Stir at room temperature for 2-12 hours. HATU-mediated couplings are typically much faster than EDC couplings.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup:
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
Wash the organic layer extensively with water to remove DMF, followed by washes with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
Low Yield: If the reaction is sluggish or yields are low, consider switching from Protocol 1 to Protocol 2. The steric bulk of the pentan-3-yl group may necessitate the use of a more powerful coupling reagent like HATU.
Side Reactions: The presence of multiple spots on TLC may indicate side reactions. Ensure all reagents are pure and solvents are anhydrous. The use of HOBt (or OxymaPure as a safer alternative) is crucial for minimizing byproducts.
Purification Difficulties: The urea byproduct from DCC is notoriously difficult to remove. Using EDC or DIC, which produce more soluble ureas, is highly recommended for easier purification.[6]
Base Selection: DIPEA is a common choice, but other non-nucleophilic bases like N-methylmorpholine (NMM) can also be used. Avoid nucleophilic bases like triethylamine, which can compete with the desired amine.
Conclusion
The successful synthesis of amides using 3-[(pentan-3-yl)oxy]aniline is readily achievable with careful selection of coupling reagents and reaction conditions. The protocols provided here, based on the well-established EDC/HOBt and HATU methodologies, offer robust starting points for researchers. The key to success lies in understanding the interplay between the steric and electronic properties of the aniline substrate and the reactivity of the chosen coupling system. By applying the principles and practical steps outlined in this guide, scientists in the field of drug development can confidently incorporate this and similar building blocks into their synthetic campaigns.
References
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
YouTube. (2021). EDC Coupling Mechanism | Organic Chemistry. [Link]
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]
ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
International Journal of ChemTech Research. (2011). Synthesis of some Amide derivatives and their Biological activity. [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Application Notes and Protocols for Cross-Coupling Reactions of Hindered Aniline Derivatives
Introduction: Navigating the Challenges of Steric Hindrance in C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Steric Hindrance in C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a prevalent structural motif.[1][2][3] The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a versatile and efficient alternative to classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][4]
However, the coupling of sterically hindered anilines presents a significant synthetic hurdle.[5] The steric bulk surrounding the nitrogen atom impedes both the crucial oxidative addition of the aryl halide to the palladium(0) center and the final reductive elimination step that forms the desired C-N bond. Furthermore, the inherent low nucleophilicity of hindered anilines can slow down the reaction kinetics.[6] Overcoming these challenges necessitates a carefully designed catalytic system, with the choice of ligand being of paramount importance. This guide provides an in-depth exploration of the ligands and protocols developed to address the specific demands of cross-coupling reactions involving hindered aniline derivatives.
The Decisive Role of the Ligand: A Symphony of Sterics and Electronics
The success of a Buchwald-Hartwig amination with a hindered aniline is intrinsically linked to the properties of the ancillary ligand bound to the palladium center.[7] An effective ligand must possess a delicate balance of steric and electronic features to promote the key steps of the catalytic cycle.
Key Ligand Properties for Coupling Hindered Anilines:
Steric Bulk: Bulky ligands are essential to promote the formation of monoligated palladium complexes, which are often the active catalytic species.[8] This steric hindrance also facilitates the reductive elimination step, which is often the rate-limiting step in the coupling of hindered substrates.[6][8]
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl halide.[7][9]
The evolution of ligands for the Buchwald-Hartwig amination has seen the development of several "generations" of catalyst systems, each offering improved scope and efficiency, particularly for challenging substrates.[4]
A Guided Tour of Ligand Classes for Hindered Anilinations
The modern synthetic chemist has a diverse arsenal of ligands at their disposal for tackling the cross-coupling of hindered anilines. These can be broadly categorized into phosphine-based ligands and N-heterocyclic carbenes (NHCs).
Biaryl Monophosphine Ligands: The Workhorses of C-N Coupling
This class of ligands, pioneered by the Buchwald group, has proven to be exceptionally versatile and effective for a wide range of C-N cross-coupling reactions, including those with hindered anilines.[6][8] Their modular synthesis allows for fine-tuning of steric and electronic properties.
Key Structural Features: These ligands feature a biaryl backbone with a phosphine group on one of the aryl rings. The substituents on both the phosphine and the biaryl scaffold can be varied to modulate the ligand's properties.[8]
Exemplary Ligands and Their Applications:
XPhos: A highly versatile and commonly used ligand, effective for a broad range of aryl chlorides and bromides with primary anilines.[8]
RuPhos: Particularly effective for the coupling of secondary amines, but also shows utility with some hindered primary anilines.[6][8] Mechanistic studies have indicated that reductive elimination is the rate-determining step for the arylation of diarylamines with RuPhos-supported catalysts.[6]
tBuXPhos and tBuBrettPhos: These ligands, featuring bulky tert-butyl groups, are specifically designed to accelerate the coupling of hindered substrates.[10]
Bidentate Phosphine Ligands: A Legacy of Innovation
Historically, bidentate phosphine ligands played a crucial role in the initial development of reliable Buchwald-Hartwig amination protocols.[4] While monoligated species are often considered the active catalysts, the chelation from bidentate ligands can suppress side reactions like β-hydride elimination.[4]
Notable Examples:
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): One of the earliest successful ligands for this transformation.[4]
DPPF (1,1'-bis(diphenylphosphino)ferrocene): Another foundational bidentate ligand that expanded the reaction's scope.[4]
Josiphos Ligands: This family of chiral ferrocenyl diphosphine ligands has demonstrated high efficacy in various catalytic reactions, including the amination of hindered anilines.[11][12] Their tunability allows for optimization for specific substrate combinations.[13]
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative
NHCs have emerged as a potent class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tunability make them well-suited for activating challenging substrates.
Advantages of NHCs:
Strong σ-Donors: NHCs are generally stronger electron donors than phosphines, which can enhance the rate of oxidative addition.
Steric Control: The steric environment around the metal center can be precisely controlled by modifying the substituents on the nitrogen atoms of the heterocyclic ring.[14]
Application in Hindered Couplings: Bulky NHC ligands have been successfully employed in the amination of hindered aryl halides.[10] For instance, IPr*OMe, a bulky NHC, has shown high activity in the amination of 2-bromo-1,1'-biphenyl with 9H-carbazole.[10]
Visualizing the Catalytic Cycle and Ligand Architectures
To better understand the intricacies of these reactions, visual representations of the catalytic cycle and ligand structures are invaluable.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Figure 2: Representative structures of ligand classes for hindered aniline coupling.
Comparative Ligand Performance Data
The selection of the optimal ligand is often substrate-dependent. The following table summarizes representative data on the performance of different ligand classes in the coupling of hindered anilines.
Ligand Class
Representative Ligand
Typical Substrates
Key Advantages
Considerations
Biaryl Monophosphine
XPhos, RuPhos
Hindered primary and secondary anilines, aryl chlorides
Broad substrate scope, high reactivity, commercially available.[6][8]
May require higher catalyst loadings for very challenging substrates.
Strong electron donation, high thermal stability.[10][14]
Synthesis of highly specialized NHCs can be complex.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a general procedure for the palladium-catalyzed cross-coupling of a hindered aniline with an aryl bromide using a biaryl monophosphine ligand. This protocol should be adapted and optimized for specific substrates.
General Protocol for the Buchwald-Hartwig Amination of a Hindered Aniline
Materials:
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
Biaryl monophosphine ligand (e.g., XPhos)
Hindered aniline
Aryl bromide
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
Inert atmosphere (Nitrogen or Argon)
Schlenk flask or glovebox
Procedure:
Catalyst Preparation (in situ):
In a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the biaryl monophosphine ligand (1.2-2.4 mol%).
Add the anhydrous, deoxygenated solvent (e.g., toluene).
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
Reaction Setup:
To the flask containing the activated catalyst, add the hindered aniline (1.0 equivalent) and the aryl bromide (1.2 equivalents).
Add the strong base (e.g., NaOtBu, 1.4 equivalents). Caution: Strong bases are corrosive and moisture-sensitive. Handle under an inert atmosphere.
Ensure the reaction mixture is well-stirred.
Reaction Conditions:
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Workup and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Self-Validation and Causality:
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the palladium(0) catalyst, which would lead to catalyst deactivation.[8]
Anhydrous and Deoxygenated Solvent: Water can react with the strong base and interfere with the catalytic cycle. Oxygen can oxidize the catalyst.
Strong Base: A strong, non-nucleophilic base is required to deprotonate the aniline, forming the more nucleophilic amide, which then participates in the catalytic cycle.[7] The choice of base can also influence the reaction rate and selectivity.[15]
Ligand-to-Palladium Ratio: A slight excess of the ligand relative to the palladium precursor is often used to ensure complete coordination and to prevent the formation of undesired palladium species.
Conclusion and Future Outlook
The development of specialized ligands has transformed the cross-coupling of hindered anilines from a formidable challenge into a routinely accessible transformation. The continued exploration of new ligand architectures, particularly those that are more robust, cheaper, and derived from sustainable sources, will undoubtedly further expand the capabilities of this powerful synthetic tool. As our understanding of the intricate mechanistic details of these reactions deepens, the rational design of even more efficient and selective catalysts for the synthesis of complex arylamines will become increasingly achievable, empowering researchers in drug discovery and materials science to construct novel molecular architectures with greater ease and precision.
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC. [Link]
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) - YouTube. [Link]
Ligand design for cross-couplings: phosphines - YouTube. [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. [Link]
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer | The Journal of Organic Chemistry - ACS Publications. [Link]
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters - ACS Publications. [Link]
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: YIELD-OPT-355
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Subject: Optimizing Yield & Minimizing Elimination Byproducts
Executive Summary
You are encountering low yields in the synthesis of 3-[(Pentan-3-yl)oxy]aniline . Based on the structural constraints of your target molecule, the bottleneck is almost certainly the formation of the ether linkage, not the reduction of the nitro group.
The presence of a secondary alkyl chain (pentan-3-yl) introduces significant steric hindrance and a high propensity for E2 elimination over
substitution when using standard Williamson ether synthesis conditions.
This guide provides two validated protocols:
Protocol A (High Yield): The Mitsunobu Coupling (Recommended).
Protocol B (Cost-Optimized): The Modified Williamson Ether Synthesis (Only if Mitsunobu is non-viable).
Module 1: The Etherification Bottleneck
Diagnosis: Why is my yield <40%?
If you are reacting 3-nitrophenol with 3-bromopentane using a strong base (e.g., NaH, NaOH), your major byproduct is likely 2-pentene .
Mechanistic Failure: Secondary alkyl halides (like 3-bromopentane) reacting with strong bases favor E2 elimination because the base abstracts a
-proton more easily than it attacks the sterically hindered secondary carbon [].
The Fix: You must either switch the mechanism to avoid basic conditions (Mitsunobu) or suppress the basicity while enhancing nucleophilicity (Modified Williamson).
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the optimal etherification strategy based on reagent availability and yield requirements.
Protocol A: The Mitsunobu Route (Recommended)
This method couples 3-nitrophenol directly with 3-pentanol . It avoids alkyl halides entirely, effectively eliminating the risk of alkene formation.
Use this if you suspect sulfur or halide contaminants from the previous step that might poison a Pd catalyst.
Suspend the nitro compound (1 eq) in Ethanol/Water (3:1).
Add
(5 eq) and Iron powder (5 eq).
Reflux for 2–4 hours.
Critical Workup: Filter hot through Celite to remove iron. Wash the Celite pad with hot ethanol. Concentrate the filtrate.
Module 3: Purification (The "Self-Validating" Step)
Since your product is an aniline (basic) , you can use Acid-Base Extraction to purify it from non-basic impurities (unreacted nitro compound, phenols, or neutral byproducts) without a column.
Acid-Base Workup Flowchart
Figure 2: Acid-base extraction workflow for isolating high-purity aniline derivatives.
FAQ: Troubleshooting
Q: I used the Williamson method and my product smells like gasoline. What happened?A: You likely produced 2-pentene via elimination. This is volatile and smells like fuel. Ensure you are using
(not NaH) and keep the temperature below 65°C.
Q: The Mitsunobu reaction turned into a solid block.A: Triphenylphosphine oxide (
) precipitates out.[2] This is good! It means the reaction worked. Triturate with hexane/ether to remove the bulk of it before chromatography.
Q: Can I use 3-chloropentane instead of the bromide?A:No. Secondary alkyl chlorides are too unreactive for
substitution on a deactivated phenol ring. You will see almost zero conversion.
References
Master Organic Chemistry. The Williamson Ether Synthesis. (2014).[1][3]
[Link]
Chemistry LibreTexts. Nucleophilic Substitution vs Elimination. (2019).[4]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Conversion in 3-Alkoxyaniline Alkylation
Ticket Type: Advanced Technical Guide
Audience: Medicinal Chemists, Process Chemists
Status: Active
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Problem: Researchers frequently encounter "stalled" reactions or low conversion (<60%) when alkylating 3-alkoxyanilines (e.g., m-anisidine).[1]
The Root Cause:
Unlike para-alkoxyanilines, where the alkoxy group increases nucleophilicity via resonance (
), the meta-alkoxy group exerts a dominant inductive withdrawing effect () . This lowers the of the conjugate acid (approx. 4.2 vs. 4.6 for unsubstituted aniline), rendering the nitrogen less nucleophilic.[1]
Furthermore, in direct alkylation, the mono-alkylated product is often more nucleophilic than the starting material, leading to competitive over-alkylation (dialkylation) rather than full conversion of the starting material. Low conversion often signals a "kinetic trap" where the electrophile is consumed by the product or the base is insufficient to scavenge the acid byproduct, protonating the remaining aniline.
Diagnostic Workflow
Before modifying your protocol, use this decision tree to identify the correct optimization path based on your electrophile and current failure mode.
Figure 1: Diagnostic decision tree for selecting the appropriate optimization protocol.
Protocol A: The "Cesium Effect" for Direct Alkylation
Use Case: When you must use an alkyl halide (R-X) and require high selectivity for mono-alkylation without over-alkylation.
The Science:
Standard bases (K₂CO₃, NaH) often fail to prevent dialkylation because the resulting secondary amine is more reactive. Cesium Carbonate (Cs₂CO₃) in DMF, combined with Tetrabutylammonium Iodide (TBAI) , creates a specific "cesium effect."[1] The large Cs⁺ cation forms a loose ion pair with the anilide, enhancing mono-alkylation selectivity while TBAI activates the electrophile via the Finkelstein reaction (in situ conversion of R-Cl/Br to R-I).
Optimized Protocol
Component
Equivalents
Role
3-Alkoxyaniline
1.0 equiv
Substrate
Alkyl Halide
1.1 - 1.2 equiv
Electrophile (Avoid large excess)
Cs₂CO₃
1.5 - 2.0 equiv
Base (Scavenges HX, suppresses dialkylation)
TBAI
0.1 - 0.2 equiv
Phase Transfer Catalyst / activator
DMF
[0.2 M]
Polar aprotic solvent (Critical for Cs solubility)
Step-by-Step:
Dissolution: Dissolve 3-alkoxyaniline in anhydrous DMF (0.2 M concentration) under inert atmosphere (N₂ or Ar).
Base Addition: Add Cs₂CO₃ (powdered, dried) and TBAI. Stir for 15 minutes at room temperature.
Electrophile Addition: Add the alkyl halide dropwise.
Note: If the alkyl halide is a liquid, add neat.[1] If solid, dissolve in minimal DMF.[1]
Reaction: Heat to 60–80°C . Monitor by HPLC/UPLC.
Checkpoint: Do not exceed 90°C unless necessary, as this promotes dialkylation.[1]
Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF.[1]
Why this works for Low Conversion:
The solubility of Cs₂CO₃ in DMF ensures that the acid byproduct (HX) is immediately neutralized. In standard conditions (e.g., K₂CO₃/Acetone), the surface of the base becomes coated with salt (KX), stopping the reaction and leaving unreacted aniline protonated (anilinium salt), which is non-nucleophilic.
Use Case: When using aldehydes/ketones. This is the preferred method for 3-alkoxyanilines due to the avoidance of quaternary salt formation.
The Science:
3-Alkoxyanilines are weak nucleophiles.[1] They struggle to attack the carbonyl carbon to form the hemiaminal/imine intermediate, especially with hindered ketones. Water generated during this step hydrolyzes the imine back to the starting material. Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the equilibrium toward the imine before the reducing agent is added.
Optimized Protocol
Component
Equivalents
Role
3-Alkoxyaniline
1.0 equiv
Substrate
Aldehyde/Ketone
1.1 - 1.5 equiv
Carbonyl source
Ti(OiPr)₄
1.2 - 1.5 equiv
Lewis Acid / Water Scavenger
NaBH₄
2.0 equiv
Reducing Agent (Added in Step 2)
THF or DCE
[0.3 M]
Solvent
Step-by-Step:
Imine Formation (Critical Step):
Mix aniline and ketone/aldehyde in anhydrous THF or DCE.[1]
Validation: Take an aliquot for NMR (look for disappearance of aldehyde CHO peak or shift in aromatic protons).[1] Do not proceed until imine is formed.[1]
Caution: If using NaBH₄, add 1-2 mL of MeOH to activate the borohydride (Ti-complexes can be stable against pure borohydride).
Quench (Important):
Quench with 1N NaOH or saturated Rochelle’s salt solution.[1] Stir vigorously for 1 hour until the white titanium precipitate breaks down into two clear layers.
Reaction stalls at ~50% conversion (Direct Alkylation)
Protonation: The byproduct acid (HX) has protonated the remaining aniline, rendering it inert.[1]
Switch to Cs₂CO₃ (more soluble) or add a "proton sponge" base.[1] Ensure particle size of base is fine (grind it).[1]
Dialkylation observed (>10%)
Product Reactivity: The product secondary amine is more nucleophilic than the 3-alkoxyaniline.
1. Switch to Reductive Amination (Protocol B).2. If using alkyl halides, use slow addition of the electrophile and increase solvent volume (dilution favors mono-alkylation).
No reaction with Ketones (Reductive Amination)
Steric/Electronic Deactivation: The meta-alkoxy group + steric bulk of ketone prevents imine formation.[1]
Use Ti(OiPr)₄ (Protocol B).[1] Standard acid catalysis (AcOH) is often insufficient for deactivated anilines.[1] Increase temp to 60°C during imine formation.[1]
Starting Material remains, but Aldehyde consumed
Aldehyde Reduction: The reducing agent reduced the aldehyde before it reacted with the amine.
Do not use one-pot procedures. Form the imine first (verify by NMR/TLC), then add the reducing agent. Use NaBH(OAc)₃ instead of NaBH₃CN for better chemoselectivity.[1]
Emulsion during workup (Ti method)
Titanium hydroxides: Ti salts form gelatinous precipitates with water.[1]
Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for the quench.[1] Stir until phases clarify (may take 2+ hours).
References
Cesium Effect in Amine Alkylation
Salvatore, R. N., et al. "Cesium Hydroxide and Cesium Carbonate Promoted Selective N-Monoalkylation of Primary Amines."[1][2] Tetrahedron Letters, vol. 42, no. 10, 2001, pp. 1799-1802.[1] Link
Note: Establishes the superiority of Cs bases for suppressing polyalkyl
Reductive Amination of Electron-Deficient Amines
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][3] 11, 1996, pp. 3849-3862.[1][3] Link[1]
Note: The definitive guide on stepwise vs. one-pot procedures.
Titanium(IV)
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no.[1] 8, 1990, pp. 2552-2554.[1] Link[1]
Note: Essential reading for sterically hindered or electron-poor substr
Phase Transfer Catalysis (TBAI)
Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis."[1] Pure and Applied Chemistry, vol. 58, no.[1] 11, 1986, pp. 1523-1534.[1] Link[1]
Technical Support Center: Aniline Synthesis Purification
Welcome to the technical support center for aniline derivative synthesis. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of N-(pentan-3-yl)aniline, specifically foc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for aniline derivative synthesis. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of N-(pentan-3-yl)aniline, specifically focusing on the removal of unreacted 3-bromopentane. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common purification challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your post-reaction workup and purification.
Issue 1: My initial analysis (TLC, GC-MS, or ¹H NMR) of the crude product shows a significant amount of unreacted 3-bromopentane.
This is a common scenario, especially when the alkylating agent is used in excess to drive the reaction to completion. The primary and most effective method for separating the basic amine product from the neutral alkyl halide starting material is an acid-base extraction.
Causality: The fundamental principle of this technique relies on the differential solubility of the components. Your product, N-(pentan-3-yl)aniline, is a secondary amine and therefore basic. In the presence of an acid, it will be protonated to form an ammonium salt. This salt is ionic and highly soluble in the aqueous phase. In contrast, 3-bromopentane is a neutral organic molecule with no acidic or basic properties, causing it to remain in the organic phase.[1][2][3]
Solution: Perform a liquid-liquid extraction using a dilute acid.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the entire crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate. Ensure the volume is sufficient to fully dissolve all components, typically 5-10 mL of solvent per gram of crude material.
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing between the two phases.
Separation: Allow the layers to separate completely. The protonated N-(pentan-3-yl)aniline hydrochloride salt will be in the bottom aqueous layer, while the unreacted 3-bromopentane and any other neutral byproducts will remain in the top organic layer.
Isolation:
Drain the bottom aqueous layer into a clean Erlenmeyer flask.
To ensure complete extraction, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.
The organic layer containing the 3-bromopentane can be set aside for proper disposal.
Neutralization & Back-Extraction:
Cool the combined aqueous layers in an ice bath.
Slowly add a base, such as 1M NaOH, while stirring until the solution is basic (confirm with pH paper, pH > 10). You will observe the neutral amine product precipitating or forming an oil.
Return the basic aqueous solution to the separatory funnel and add a fresh portion of the organic solvent (diethyl ether or ethyl acetate).
Shake the funnel to extract the neutral N-(pentan-3-yl)aniline back into the organic layer.[1]
Drain the aqueous layer and collect the organic layer. Repeat the back-extraction with fresh organic solvent to maximize recovery.
Final Steps: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified N-(pentan-3-yl)aniline.
Caption: Workflow for Acid-Base Extraction Purification.
Issue 2: The separation between my product and 3-bromopentane is poor, even after an acid wash. Could I use distillation?
Distillation is a viable option if there is a substantial difference in the boiling points of the compounds to be separated.
Causality: This technique separates liquids based on differences in their volatility. The compound with the lower boiling point will vaporize first, can be condensed, and then collected as a separate fraction.
Analysis:
Based on available data, the boiling point of 3-bromopentane is approximately 118-119 °C. While the exact boiling point for N-(pentan-3-yl)aniline at atmospheric pressure is not readily available, similar N-alkylanilines, such as N-isopentylaniline, have boiling points around 255 °C.[4] This large predicted difference (>100 °C) makes simple distillation a highly effective method for removing the more volatile 3-bromopentane.
Solution: Perform a simple distillation.
Experimental Protocol: Simple Distillation
Setup: Assemble a simple distillation apparatus. Ensure the crude product is in a round-bottom flask of appropriate size (filled to no more than two-thirds capacity). Add boiling chips or a magnetic stir bar.
Heating: Gently heat the flask using a heating mantle.
Fraction Collection:
Fraction 1 (Reactant): Carefully monitor the temperature at the distillation head. Collect the fraction that distills around the boiling point of 3-bromopentane (~118-119 °C).
Intermediate Fraction: There may be a small intermediate fraction where the temperature rises. It's best to collect this separately to avoid contamination.
Residue (Product): Once the 3-bromopentane has been removed, the temperature will either rise sharply or the distillation will slow significantly. The remaining liquid in the distillation flask is your enriched N-(pentan-3-yl)aniline.
Final Purification: For very high purity, the N-(pentan-3-yl)aniline can then be distilled under vacuum to lower its boiling point and prevent decomposition.
Issue 3: I'm trying to achieve >99% purity for analytical or drug development purposes, but trace impurities remain. What is the final polishing step?
For achieving the highest level of purity, flash column chromatography is the method of choice.
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5] The non-polar 3-bromopentane will travel through the polar silica column much faster than the more polar N-(pentan-3-yl)aniline.
Troubleshooting Insight: A significant challenge with purifying amines on standard silica gel is their basicity. The silica surface is slightly acidic, which can lead to strong, sometimes irreversible, binding of the amine, resulting in poor recovery and significant "tailing" of the product spot on TLC.[5][6]
Solution: Perform flash column chromatography on silica gel, but with a modified eluent.
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a ratio where the product has an Rf value of approximately 0.2-0.3.
Eluent Modification (Crucial Step): To mitigate the issue of the amine sticking to the silica, add a small amount of a competing base to your chosen eluent system. Typically, 0.5-1% triethylamine (TEA) is sufficient.[6] This deactivates the acidic sites on the silica, allowing the amine product to elute cleanly.
Column Packing: Pack a glass column with silica gel using the modified eluent.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent in vacuo.[7] Carefully add the resulting dry, free-flowing powder to the top of your packed column.
Elution: Begin eluting the column with the hexane/ethyl acetate/TEA solvent system, collecting fractions. The less polar 3-bromopentane will elute first, followed by the N-(pentan-3-yl)aniline.
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Logical Decision Tree for Purification Strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should know for this separation?
Understanding the physical properties of your starting materials and product is critical for planning an effective purification strategy.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Solubility
Aniline (Reactant)
C₆H₇N
93.13
184
Sparingly soluble in water; soluble in organic solvents.[8]
3-Bromopentane (Reactant)
C₅H₁₁Br
151.04
118-119
Insoluble in water; soluble in organic solvents.
N-(pentan-3-yl)aniline (Product)
C₁₁H₁₇N
163.26
~255 (estimated)
Insoluble in water; soluble in organic solvents.[4][9]
Q2: Why is the N-alkylation of aniline with 3-bromopentane prone to leaving unreacted starting material?
The reaction between an amine and an alkyl halide is a nucleophilic substitution (Sₙ2) reaction. However, a common issue is that the product of the initial reaction (a secondary amine, in this case) can be more nucleophilic than the starting primary amine. This can lead to a subsequent reaction where the product amine reacts with another molecule of the alkyl halide, forming a tertiary amine and eventually a quaternary ammonium salt. To suppress this over-alkylation, reactions are often run with an excess of the starting aniline, which can also require purification, or are stopped before full consumption of the alkyl halide.
Q3: Are there any specific safety precautions for handling 3-bromopentane?
Yes. 3-Bromopentane is a flammable liquid and vapor. It is also classified as an irritant and can be harmful if inhaled or ingested, and may cause skin and eye irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Separation of Secondary Amine and Tertiary amine. Chromatography Forum. [Link]
N-(Pentan-3-yl)aniline. PubChem, National Institutes of Health. [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. [Link]
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
How to isolate Imine by column chromatography? ResearchGate. [Link]
What's Happening to My Column? LCGC International. [Link]
How to seperate organic amine from silica gel? ResearchGate. [Link]
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Advances in Materials and Engineering Chemistry. [Link]
Experiment 6 - Extraction. Truman State University. [Link]
2,6-Di(pentan-3-yl)aniline. PubChem, National Institutes of Health. [Link]
Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
Chemical Properties of Aniline (CAS 62-53-3). Cheméo. [Link]
N-methyl-2,6-di(pentan-3-yl)aniline. PubChem, National Institutes of Health. [Link]
Pendimethalin. PubChem, National Institutes of Health. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-pentan-3-yloxyaniline
Executive Summary Introduction: The Imperative for Predictive Fragmentation Analysis In drug development and chemical synthesis, researchers frequently encounter novel molecules whose analytical signatures are uncharacte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Introduction: The Imperative for Predictive Fragmentation Analysis
In drug development and chemical synthesis, researchers frequently encounter novel molecules whose analytical signatures are uncharacterized. 3-pentan-3-yloxyaniline represents such a case—an aromatic amine with a sterically hindered ether substituent. Understanding its behavior under mass spectrometric analysis is critical for its identification, purity assessment, and metabolic profiling. The molecular ion's stability and its subsequent fragmentation are governed by the molecule's ability to stabilize the resulting radical cation and the relative strengths of its chemical bonds.[1][2] The most favorable fragmentation pathways typically involve the cleavage of the weakest bonds or those that lead to the most stable charged fragments.[1][2] This guide provides the causal logic behind predicting these pathways and validates the predictions through comparison with known, simpler compounds.
Methodology: A Self-Validating Protocol for High-Integrity MS Data Acquisition
To ensure the generation of reproducible and library-comparable mass spectra, a standardized analytical protocol is paramount. The following methodology represents a robust, self-validating system for analyzing volatile and semi-volatile aromatic compounds like 3-pentan-3-yloxyaniline via Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS with Electron Ionization (EI)
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
Instrumentation: Utilize a capillary GC system coupled to a single quadrupole or ion trap mass spectrometer.
GC Conditions:
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes. Causality: This program ensures good separation from solvent and impurities while eluting the target compound as a sharp peak.
MS Conditions:
Interface Temperature: 280°C to prevent cold spots and ensure analyte transfer.
Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the industry standard, providing sufficient energy to induce reproducible fragmentation and allowing for comparison with established spectral libraries like NIST.
Mass Range: Scan from m/z 40 to 450. Causality: This range comfortably covers the molecular weight of the target compound and its expected fragments.
Data Acquisition: Full scan mode.
System Validation: Prior to analysis, verify instrument calibration and performance using a standard tuning compound (e.g., perfluorotributylamine - PFTBA). Run a solvent blank to ensure system cleanliness.
Workflow for Predictive MS Analysis
Caption: A self-validating workflow for MS data acquisition and interpretation.
Predicted Fragmentation of 3-pentan-3-yloxyaniline
The structure of 3-pentan-3-yloxyaniline (Molecular Weight: 193.28 g/mol ) contains two key features that will dictate its fragmentation: the aniline ring and the pentan-3-yloxy group . The molecular ion (M+•) is expected to be observed at m/z 193 . Aromatic compounds generally show a relatively stable molecular ion.
Key Predicted Fragmentation Pathways:
Alpha (α)-Cleavage at the Ether: This is a classic and highly favorable fragmentation for ethers.[3][4] The bond between the tertiary carbon of the pentyl group and an adjacent carbon will break. This results in the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable, resonance-delocalized oxonium ion. This is predicted to be a major fragment.
Predicted Fragment: m/z 164 (M - 29)
Cleavage of the Aryl C-O Bond: The bond connecting the ether oxygen to the aromatic ring can cleave. This pathway can proceed in two ways, leading to two different charged fragments.
Formation of the aminophenoxy radical cation: This would involve the loss of the pentyl group (•C₅H₁₁, 71 Da), leading to a fragment at m/z 122 .
Formation of the pentoxy cation: This would involve the loss of the aminophenyl radical, leading to a fragment at m/z 87 ([C₅H₁₁O]⁺).
McLafferty-type Rearrangement: While the classic McLafferty rearrangement requires a carbonyl group, analogous hydrogen rearrangements can occur in ethers.[5][6][7] A γ-hydrogen from one of the ethyl arms of the pentyl group can be transferred to the oxygen atom through a six-membered transition state, followed by cleavage of the Cα-Cβ bond. This results in the elimination of a neutral butene molecule (C₄H₈, 56 Da).
Predicted Fragment: m/z 137 (M - 56)
Aniline-Specific Fragmentation: The aniline ring itself can undergo fragmentation, typically involving the loss of hydrogen cyanide (HCN, 27 Da) from the aromatic ring after initial fragmentation.[8] For instance, the aminophenol fragment at m/z 109 (from loss of the entire pentoxy group) could subsequently lose HCN.
Predicted Fragment: m/z 82 (109 - 27)
Caption: Predicted major fragmentation pathways for 3-pentan-3-yloxyaniline.
Comparative Analysis with Structural Analogs
To validate our predictions, we compare them against the known EI-MS fragmentation patterns of simpler, related molecules.
Confirms the characteristic fragmentation of the aniline ring.[8]
M+• (122)
N/A
Phenetole
m/z 122 (M+•) : Strong molecular ion.
Provides a baseline for a simple aromatic ether.
M-28 (94)
Analogous to H-rearrangement
Phenetole
m/z 94 : Loss of ethylene (C₂H₄) via H-rearrangement.
Supports the proposed hydrogen rearrangement pathway (loss of butene in our case).
M-29 (45)
Analogous to α-cleavage
Diethyl Ether
m/z 45 : Loss of an ethyl radical (•C₂H₅).
This is not the primary fragmentation for diethyl ether, which favors cleavage to m/z 59 and 31. However, it demonstrates the principle of losing an ethyl group.
M-43 (31)
N/A
Diethyl Ether
m/z 31 ([CH₂=OH]⁺) : Formed via rearrangement.
Highlights a common pathway in simple ethers.
M-15 (59)
Analogous to α-cleavage
Diethyl Ether
m/z 59 ([CH₃CH=O⁺C₂H₅]) : Loss of a methyl radical (•CH₃).
Demonstrates the high favorability of α-cleavage in aliphatic ethers.[4][12]
Synthesized Interpretation
Based on the comparative analysis, the mass spectrum of 3-pentan-3-yloxyaniline is expected to be dominated by fragments arising from the ether moiety, as these cleavages lead to highly stabilized secondary products.
Most Probable Base Peak: The fragment at m/z 164 , resulting from α-cleavage and the loss of an ethyl radical, is a strong candidate for the base peak due to the formation of a stable oxonium ion.
Significant Rearrangement Peak: The peak at m/z 137 from the hydrogen rearrangement and loss of butene should be clearly visible, as this is a characteristic pathway for ethers with sufficiently long alkyl chains.[7]
Aromatic Core Fragments: Fragments at m/z 109 (loss of the pentoxy radical) and subsequently m/z 82 (loss of HCN) will confirm the presence of the aniline core.
Conclusion and Practical Applications
This guide provides a robust, predictive framework for interpreting the mass spectrum of 3-pentan-3-yloxyaniline. By understanding the fundamental principles of fragmentation—α-cleavage, rearrangement reactions, and cleavage of aromatic substituents—and comparing them to well-known analogs, researchers can confidently identify key structural features. This predictive capability is invaluable in early-stage drug discovery for metabolite identification, in synthetic chemistry for reaction monitoring, and in quality control for impurity profiling. The self-validating methodology presented ensures that the experimental data obtained is of the highest integrity, forming a solid foundation for any subsequent structural elucidation efforts.
References
Chemistry Steps. McLafferty Rearrangement. Available at: [Link]
Combustion and Flame. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available at: [Link]
Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
ResearchGate. (2018). Mass resolved IR spectroscopy of aniline-water aggregates. Available at: [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
Michigan State University Department of Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
ResearchGate. (2008). Mass spectra of aniline with different ionization methods. Available at: [Link]
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
Unacademy. Rearrangement in Mass Spectrometry. Available at: [Link]
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
e-PG Pathshala. (n.d.). General Fragmentation Rules. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
National Institute of Standards and Technology (NIST). Aniline - NIST Chemistry WebBook. Available at: [Link]
Doc Brown's Chemistry. Mass spectrum of ethoxyethane (diethyl ether). Available at: [Link]
National Institutes of Health (NIH). (2015). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available at: [Link]
ResearchGate. (2019). Mass spectra ethanol, diethyl ether, dichloromethane, chloroform, ethyl acetate, and n-butanol with their proposed fragmentation. Available at: [Link]
The Organic Chemistry Tutor. (2022). The McLafferty Rearrangement in Mass Spectrometry. YouTube. Available at: [Link]
ResearchGate. (2015). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]
YouTube. (2020). Ether fragmentation pattern (Mass spectrometry). Available at: [Link]
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]
YouTube. (2019). Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
FTIR Characterization of Ether-Substituted Anilines: A Comparative Technical Guide
Executive Summary: The Analytical Imperative
Ether-substituted anilines—specifically anisidines (methoxyanilines) and phenetidines (ethoxyanilines)—are critical intermediates in the synthesis of azo dyes, pharmaceuticals (e.g., phenacetin analogs), and agrochemicals. However, their structural duality (combining a basic amino group with an electron-donating alkoxy group) creates complex vibrational signatures.[1]
For researchers in drug development and quality control, the challenge is not just detection, but differentiation . Distinguishing between positional isomers (ortho-, meta-, para-) is vital due to their varying toxicity profiles; for instance, o-anisidine is a Category 1B carcinogen, while its isomers have different safety classifications.[1]
This guide analyzes the performance of Fourier Transform Infrared (FTIR) Spectroscopy as a primary characterization tool for these compounds, comparing its diagnostic resolution against Raman spectroscopy and establishing a validated protocol for isomer identification.
Technical Deep Dive: Spectral Band Assignments
The FTIR spectrum of an ether-substituted aniline is defined by the interplay between the amino group (-NH₂) , the ether linkage (C-O-C) , and the aromatic ring . The alkoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density on the ring and slightly weakening the N-H bonds compared to electron-withdrawing substituents.
Characteristic Wavenumber Table
Functional Group
Vibration Mode
Frequency Range (cm⁻¹)
Diagnostic Notes
Primary Amine (-NH₂)
N-H Asymmetric Stretch
3400 – 3500
Appears as a sharp doublet with the symmetric stretch.[1]
N-H Symmetric Stretch
3300 – 3380
Lower frequency band of the doublet.
N-H Scissoring (Bend)
1615 – 1650
Often overlaps with aromatic C=C ring stretch; broadens in solids due to H-bonding.[1]
C-N Stretching
1250 – 1340
Strong intensity; shifts higher due to resonance with the ring.
Ether (Ar-O-R)
C-O-C Asymmetric Stretch
1230 – 1270
Critical Diagnostic Band. Very strong intensity.[1] Distinguishes ethers from alkyl-anilines.[1]
C-O-C Symmetric Stretch
1020 – 1075
Moderate intensity; often sharper than the asymmetric band.
Aromatic Ring
C=C Ring Stretch
1450 – 1600
Multiple bands (usually 2-3); intensity varies with substitution pattern.[1]
C-H Out-of-Plane (OOP)
700 – 900
Isomer Fingerprint. The definitive region for distinguishing o-, m-, p- isomers.[1]
Mechanistic Insight: The Resonance Effect
In p-anisidine, the methoxy oxygen donates electron density into the ring (resonance effect), which conjugates with the amino group. This increases the double-bond character of the C-N bond, shifting the C-N stretch to higher wavenumbers (~1300 cm⁻¹) compared to unsubstituted aniline (~1280 cm⁻¹). Conversely, this electron donation makes the N-H bonds slightly more polar, affecting the intensity of the N-H stretching doublet.
Comparative Analysis: FTIR vs. Alternatives
To validate FTIR as the method of choice, we compare its performance against Raman Spectroscopy and NMR in the context of ether-substituted anilines.
High. Fingerprint region (OOP bends) gives distinct patterns for o, m, p.[1]
High. Ring breathing modes shift significantly with substitution.[1][2][3]
Ultimate resolution.
Verdict: While NMR is the gold standard for structure determination, FTIR is superior for routine identification and quality screening of ether-substituted anilines. The strong dipole change of the C-O-C ether bond makes it an "IR-active" powerhouse, whereas it is often "Raman-silent" or weak.
Experimental Protocol: Validated Workflow
This protocol ensures reproducibility and minimizes artifacts (e.g., moisture interference in the N-H region).
Methodology: ATR-FTIR vs. Transmission KBr
Recommendation: Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal for speed and reproducibility.[1]
Alternative: Use KBr Pellets only if high-resolution analysis of the weak overtone regions (2000–1660 cm⁻¹) is required for detailed substitution pattern confirmation.
Step-by-Step Protocol (ATR Method)
Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure the background spectrum shows flat baselines around 3400 cm⁻¹ (no residual moisture) and 1250 cm⁻¹ (no residual organics).
Solids (e.g., p-anisidine):[1] Place ~5 mg of crystalline powder on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.
Liquids (e.g., o-anisidine): Pipette 10 µL directly onto the crystal center. Cover with a volatile cover if the sample is volatile (though anisidines have high boiling points, this prevents evaporation drift).
Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth dependence on wavelength.
Visualizations
Diagram 1: Isomer Identification Logic (The Fingerprint Region)
This decision tree illustrates how to use the C-H Out-of-Plane (OOP) bending vibrations to distinguish the toxic ortho isomer from the para isomer.
Caption: Decision logic for classifying anisidine isomers based on C-H Out-of-Plane bending vibrations.
Diagram 2: Analytical Workflow & Causality
Caption: End-to-end workflow from sample preparation to spectral band interpretation for ether-anilines.
References
National Institute of Standards and Technology (NIST). Phenacetin (Acetophenetidin) IR Spectrum, Coblentz No. 05159.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]
Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.[1] Analyst, 145, 6580-6589.[1][4] [Link]
PubChem. p-Anisidine Compound Summary: Spectral Data. National Library of Medicine. [Link][1][5]
Badawi, H. M., et al. (2013). A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers.[1][3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 388-396.[1] [Link]
Technical Guide: UV-Vis Absorption Maxima for 3-Alkoxyanilines
The following technical guide details the UV-Vis absorption characteristics of 3-alkoxyanilines, specifically focusing on the meta-substitution effect that distinguishes them from their ortho- and para-isomers. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the UV-Vis absorption characteristics of 3-alkoxyanilines, specifically focusing on the meta-substitution effect that distinguishes them from their ortho- and para-isomers.
Executive Summary
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.
Core Finding: 3-Alkoxyanilines (e.g., m-anisidine, m-phenetidine) exhibit a distinct hypsochromic (blue) shift in their primary absorption band (
nm) compared to their para-isomers ( nm). This spectral signature is a critical quality attribute (CQA) for distinguishing isomers during the synthesis of pharmaceutical intermediates.
This guide provides the theoretical basis, comparative data, and a validated experimental protocol for the spectroscopic characterization of these compounds.
Theoretical Framework: The "Meta-Effect"
To interpret the spectra of 3-alkoxyanilines, one must understand the electronic decoupling inherent to the meta position.
Electronic Transitions
The UV absorption of anilines arises primarily from
transitions involving the aromatic ring and the non-bonding () electrons of the nitrogen atom.
Substituent Interaction: In disubstituted benzenes, the interaction between two electron-donating groups (EDGs) like
and depends heavily on their relative positions.
Resonance Decoupling: In the meta (3-) position, the resonance effects of the amino and alkoxy groups cannot directly reinforce each other through the
-system. There is no resonance structure where the nitrogen lone pair pushes electron density directly to the oxygen atom (or vice versa) without disrupting aromaticity.
Consequence: The energy gap (
) between the HOMO and LUMO is larger for the meta-isomer than for the para-isomer, resulting in absorption at shorter wavelengths (higher energy).
Visualization of Resonance Pathways
The following diagram illustrates the conjugation interruption in 3-alkoxyanilines compared to the extended conjugation in 4-alkoxyanilines.
Figure 1: Comparative electronic impact of meta- vs. para-substitution on spectral shifts.
Comparative Performance Data
The following data aggregates experimental absorption maxima for 3-alkoxyanilines against their isomers and the parent aniline.
Table 1: UV-Vis Absorption Maxima (
) in Polar Solvents
Data normalized for Ethanol/Methanol solvents unless noted.
Sharp band; slight bathochromic shift from aniline.
3-Ethoxyaniline
meta-OEt
286-288
~1,900
Almost identical to methoxy; alkyl chain length has minimal electronic impact.
2-Methoxyaniline
ortho-OCH₃
288-290
~2,100
Steric hindrance may broaden the peak.
4-Methoxyaniline
para-OCH₃
299-300
~2,500
Distinct bathochromic shift due to extended conjugation.
Key Insight for Researchers:
If your synthesized 3-alkoxyaniline sample shows a "shoulder" or minor peak near 300 nm , it is likely contaminated with the para-isomer. This spectral window (295–305 nm) is the critical region for purity analysis.
of a 3-alkoxyaniline derivative and screen for isomeric impurities.
Reagents & Equipment[4]
Analyte: 3-Methoxyaniline or 3-Ethoxyaniline (>98% purity).
Solvent: Spectroscopic grade Cyclohexane (non-polar reference) or Ethanol (polar reference). Note: Polar solvents may cause a slight red shift (solvatochromism) and broadening of fine structure.
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Workflow
Figure 2: Operational workflow for UV-Vis characterization.
Detailed Procedure
Stock Preparation: Weigh approx. 12 mg of 3-methoxyaniline (MW: 123.15 g/mol ) into a 10 mL volumetric flask. Dilute to volume with Ethanol. This creates a ~10 mM stock.
Working Solution: Pipette 50 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume. Final concentration
.
Baseline: Insert cuvettes containing pure Ethanol into both reference and sample holders. Run a baseline correction from 200–400 nm.
Measurement: Replace the sample cuvette with the working solution. Scan at a medium speed (approx. 200 nm/min).
Data Validation:
Acceptance Criteria: The primary peak must center between 283–287 nm .
Rejection Criteria: Absorbance > 1.5 AU (dilute further) or significant absorption > 310 nm (indicates oxidation or p-isomer contamination).
Application in Drug Development
3-Alkoxyanilines are frequent pharmacophores in tyrosine kinase inhibitors and azo-dyes.
Reaction Monitoring: During the reduction of 3-nitroanisole to 3-anisidine, UV-Vis can monitor the disappearance of the nitro band (~260-270 nm, broad) and the emergence of the sharp aniline band at 285 nm.
Stability Testing: These compounds are prone to oxidation, forming quinoid-like structures. Oxidized samples typically develop a "tail" extending into the visible region (>400 nm), causing the sample to yellow/brown.
References
National Institutes of Health (NIH) - PubChem. 3-Methoxyaniline Spectral Data. [Link]
NIST Chemistry WebBook. UV/Visible Spectrum of Cyclohexane (Solvent Reference). [Link]
Shimadzu Application News. UV-VIS Spectroscopic Analysis of Anisidine Values. [Link]
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
Biointerface Research. Solvent Effects on the UV-Visible Absorption Spectra. [Link]
Personal protective equipment for handling 3-[(Pentan-3-yl)oxy]aniline
Part 1: Executive Hazard Assessment Critical Safety Notice: Specific toxicological data for 3-[(Pentan-3-yl)oxy]aniline is limited. Under the Precautionary Principle , this substance must be handled with the same rigor a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Hazard Assessment
Critical Safety Notice: Specific toxicological data for 3-[(Pentan-3-yl)oxy]aniline is limited. Under the Precautionary Principle , this substance must be handled with the same rigor as its structural analogues m-Anisidine and Aniline , but with heightened awareness of its lipophilicity.
The addition of the pentan-3-yl (1-ethylpropyl) group significantly increases the molecule's lipophilicity compared to simple aniline. This likely enhances its ability to penetrate the skin barrier and cell membranes, potentially accelerating systemic toxicity upon dermal contact.
Eye Damage: Risk of serious irritation or corneal damage.
Carcinogenicity: Suspected (Category 2), based on aniline analogues.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are insufficient for prolonged contact with lipophilic anilines. The pentyl chain facilitates permeation through thin rubber.
PPE Selection by Operational Tier
Operational Tier
Task Description
Hand Protection
Respiratory
Body/Eye
Tier 1: Routine
Weighing solids (<1g), preparing stock solutions in DMSO/MeOH.
Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprene.Change immediately upon splash.
Fume Hood Mandatory. Face velocity: 80–100 fpm.Sash height: <18 inches.
Lab Coat (Buttoned), Safety Glasses with Side Shields, Long Pants, Closed Shoes.[8]
Laminate Film (Silver Shield/4H) or Butyl Rubber .Note: Aniline breaks through Nitrile in <10 mins.
Fume Hood. If outside hood (spill): Full-face respirator with Organic Vapor/P100 cartridges.
Tyvek® Coveralls (impervious), Chemical Splash Goggles (ventless), Face Shield.
Tier 3: Waste
Consolidating waste streams, changing pump oil.
Double Nitrile (minimum) or Heavy Duty Neoprene.
Fume Hood or Local Exhaust Ventilation (LEV).
Standard PPE + Splash Goggles.
Part 3: Operational Protocols
Weighing & Transfer (Solid/Oily Liquid)
This compound is likely an oily liquid or low-melting solid.
Preparation: Place a disposable absorbent mat (pig mat) inside the fume hood.
Static Control: Use an antistatic gun if the material is solid/crystalline to prevent dispersion.
Transfer:
Liquids: Use a positive-displacement pipette to prevent dripping. Do not use syringes with Luer-slip tips (risk of needle detachment); use Luer-lock only.
Solids: Weigh into a tared vial. Do not return excess material to the stock bottle.
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in dilute HCl (1M) followed by Ethanol before returning to storage. Rationale: Acid converts trace amine to non-volatile salt.
Solubilization
Solubility: Highly soluble in DMSO, Ethanol, and Dichloromethane. Sparingly soluble in water.[9]
Reaction Setup: Vent all reaction vessels to a scrubber or hood exhaust. Do not heat in an open vessel.
Visualization of Safety Workflow
The following diagram outlines the decision logic for safe handling and exposure response.
Caption: Operational workflow emphasizing the critical decision paths for spills and exposure response.
Part 4: Emergency Response & Medical Surveillance
Exposure Response[6][10][11]
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[8]
Skin Contact:Speed is critical.
Immediately step into safety shower.
Remove all contaminated clothing while under water.
Alert Medical: Inform them of "Aniline Derivative Exposure" and potential for Methemoglobinemia.
Eye Contact: Flush for 15 minutes. Lift eyelids.[10] Consult an ophthalmologist.
Medical Note (For Physician)
Treat as Aniline Poisoning . Monitor for signs of methemoglobinemia (chocolate-brown blood, cyanosis).
Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for severe methemoglobinemia, but must be administered under strict medical supervision.
Part 5: Waste Management & Disposal
Strict Segregation Rule: NEVER mix aniline waste with oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates). This can result in a violent exothermic reaction or ignition.
Rinse with 10% HCl (to protonate amine), then Acetone. Dispose of rinsate as Liquid Waste.
References
National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. CDC Emergency Response Safety and Health Database. Available at: [Link]
PubChem. 3-((Pentan-3-yl)oxy)pentane (Structural Analog for Ether linkage).[11] National Library of Medicine.[11] Available at: [Link][11]